molecular formula C15H15N5O4 B2598301 ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate CAS No. 847385-94-8

ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate

Cat. No.: B2598301
CAS No.: 847385-94-8
M. Wt: 329.316
InChI Key: LOJWKTXPNCTCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and an ethyl acetate moiety at position 4. The triazolopyrimidine scaffold is notable for its structural rigidity and electronic properties, which are exploited in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases. The 3-methoxyphenyl group enhances lipophilicity and may influence π-π stacking interactions, while the ester group contributes to solubility and metabolic stability .

Properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-3-24-12(21)8-19-9-16-14-13(15(19)22)17-18-20(14)10-5-4-6-11(7-10)23-2/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJWKTXPNCTCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331607
Record name ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847385-94-8
Record name ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common method starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the triazolopyrimidine core. The final step involves esterification with ethanol to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Core Structure Melting Point (°C) Biological Activity (if reported)
Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate C₁₆H₁₅N₅O₄ 3-Methoxyphenyl, ethyl acetate Triazolo[4,5-d]pyrimidine N/A Not reported
2-[3-(3-Chlorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide C₂₂H₁₉ClN₆O₂ 3-Chlorophenyl, acetamide (2,4-dimethylphenyl) Triazolo[4,5-d]pyrimidine N/A Potential kinase inhibition (inferred from core)
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate C₂₄H₁₈N₄O₃ Quinolin-3-yl, phenyl, ethyl carboxylate Pyrazolo[4,3-c]pyridine 248–251 Anticancer or antimicrobial (unconfirmed)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₆N₂O₆S Trimethoxybenzylidene, thiazolo-pyrimidine Thiazolo[3,2-a]pyrimidine N/A Not reported (structural focus)

Structural and Electronic Differences

Core Heterocycle Variations: The target compound’s triazolo[4,5-d]pyrimidine core (1,2,3-triazole fused to pyrimidine) contrasts with the pyrazolo[4,3-c]pyridine core in , which lacks a pyrimidine ring. The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electron-deficient character compared to pyrazole analogs .

Substituent Effects: 3-Methoxyphenyl vs. Ester vs. Amide Groups: The ethyl acetate moiety in the target compound may confer higher metabolic lability compared to the acetamide group in , which could enhance stability in biological systems.

Crystallographic Insights: The thiazolo-pyrimidine derivative crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465°. Intermolecular interactions (e.g., C–H···O) stabilize its packing . Similar analyses for the target compound are absent in the provided evidence.

Functional Implications

  • The pyrazolo-pyridine derivative showed moderate yields (84%) and thermal stability (mp 248–251°C), suggesting synthetic feasibility for related structures .
  • Synthetic Accessibility : The ethyl ester group in the target compound simplifies synthesis compared to the trimethoxybenzylidene-thiazolo system in , which requires multi-step condensation .

Biological Activity

Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate, with CAS Number 847385-94-8 and molecular formula C15H15N5O4C_{15}H_{15}N_{5}O_{4}, represents a novel compound within the triazole-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

PropertyValue
Common NameThis compound
CAS Number847385-94-8
Molecular FormulaC15H15N5O4C_{15}H_{15}N_{5}O_{4}
Molecular Weight329.31 g/mol

Anticancer Properties

Recent studies have indicated that compounds featuring a triazole-pyrimidine scaffold exhibit significant anticancer activities. For instance, derivatives of similar structures have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. In vitro assays revealed that certain derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of the cytotoxicity of this compound against MCF-7 cells demonstrated promising results:

CompoundIC50 (μM)Reference Drug (Doxorubicin) IC50 (μM)
Ethyl [3-(3-methoxyphenyl)...19.4 ± 0.2240.0 ± 3.9
2-(4-bromophenyl)triazole19.4 ± 0.2240.0 ± 3.9
2-(anthracen-9-yl)triazole14.5 ± 0.3040.0 ± 3.9

These findings suggest that the compound's structural features may enhance its interaction with molecular targets involved in tumor growth and proliferation.

The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies have suggested that this compound interacts effectively with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are pivotal in cancer progression .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated through in silico studies that predict its absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable properties for oral bioavailability and low toxicity profiles compared to traditional chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.